MeOSuc-AAPV-PNA

概要

説明

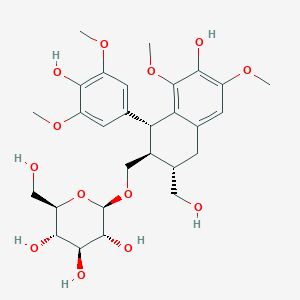

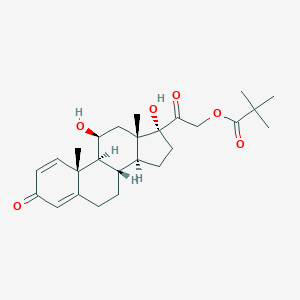

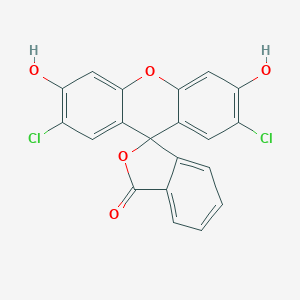

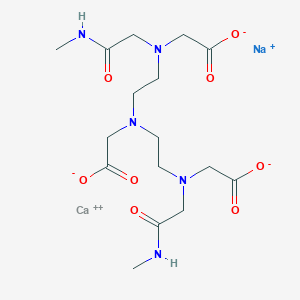

N-メトキシスクシニル-Ala-Ala-Pro-Val-p-ニトロアニリド: は、プロテアーゼ活性の検出と定量のために特別に設計された発色基質です。 この化合物は、消化、免疫応答、血液凝固など、さまざまな生物学的プロセスにおいて重要な役割を果たすセリンプロテアーゼの活性を測定するために使用されます .

科学的研究の応用

N-Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide is widely used in scientific research for the following applications:

Biochemistry: Used as a substrate to study the activity of serine proteases, providing insights into enzyme kinetics and inhibition

Immunology: Employed in assays to measure the activity of neutrophil elastase and proteinase 3, which are involved in inflammatory and immune responses

Medicine: Utilized in diagnostic assays to detect and quantify protease activity in clinical samples, aiding in the diagnosis of diseases such as chronic obstructive pulmonary disease (COPD) and cystic fibrosis

Pharmaceutical Research: Used in drug discovery and development to screen for potential inhibitors of serine proteases

作用機序

N-メトキシスクシニル-Ala-Ala-Pro-Val-p-ニトロアニリドは、セリンプロテアーゼの基質として機能することで効果を発揮します。酵素はペプチド結合の加水分解を触媒し、p-ニトロアニリンを放出します。 この反応は比色法でモニターでき、酵素活性を定量できます .

準備方法

合成経路と反応条件: N-メトキシスクシニル-Ala-Ala-Pro-Val-p-ニトロアニリドの合成には、ペプチド鎖の段階的な組み立て、それに続く発色団の付加が含まれます。このプロセスには通常、以下が含まれます。

ペプチド合成: ペプチド鎖は、固相ペプチド合成 (SPPS) 技術を使用して合成されます。これには、保護されたアミノ酸を樹脂結合ペプチド鎖に順次添加することが含まれます。

開裂と脱保護: 合成されたペプチドは、樹脂から開裂して脱保護され、遊離ペプチドが得られます。

工業生産方法: N-メトキシスクシニル-Ala-Ala-Pro-Val-p-ニトロアニリドの工業生産は、同様の合成経路に従いますが、より大規模に行われます。 このプロセスは、効率と収率を最適化するために、自動ペプチド合成装置や高スループット精製技術を頻繁に利用します .

化学反応の分析

反応の種類: N-メトキシスクシニル-Ala-Ala-Pro-Val-p-ニトロアニリドは、主にセリンプロテアーゼによって触媒される加水分解反応を受けます。 ペプチド結合の加水分解により、p-ニトロアニリンが遊離し、比色法で検出できます .

一般的な試薬と条件:

試薬: 好中球エラスターゼやプロテアーゼ3などのセリンプロテアーゼ。

主要な生成物: N-メトキシスクシニル-Ala-Ala-Pro-Val-p-ニトロアニリドの加水分解から生成される主な生成物は、p-ニトロアニリンであり、405 nmでの吸光度を測定することによって定量できます .

科学研究への応用

N-メトキシスクシニル-Ala-Ala-Pro-Val-p-ニトロアニリドは、次の用途で科学研究で広く使用されています。

類似化合物との比較

類似化合物:

N-メトキシスクシニル-Ala-Ala-Pro-Val-7-アミド-4-メチルクマリン: セリンプロテアーゼ活性を測定するために使用される別の発色基質.

N-メトキシスクシニル-Ala-Ala-Pro-Val-4-ニトロアニリド: 発色団が異なる同様の化合物.

ユニークさ: N-メトキシスクシニル-Ala-Ala-Pro-Val-p-ニトロアニリドは、好中球エラスターゼとプロテアーゼ3に対する高い感度と特異性によりユニークです。 カテプシンGやキモトリプシンなどの他のプロテアーゼでは加水分解されず、これらの特定の酵素の研究に貴重なツールとなっています .

特性

IUPAC Name |

methyl 4-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-3-methyl-1-(4-nitroanilino)-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H38N6O9/c1-15(2)23(26(38)30-18-8-10-19(11-9-18)33(40)41)31-25(37)20-7-6-14-32(20)27(39)17(4)29-24(36)16(3)28-21(34)12-13-22(35)42-5/h8-11,15-17,20,23H,6-7,12-14H2,1-5H3,(H,28,34)(H,29,36)(H,30,38)(H,31,37)/t16-,17-,20-,23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLVGCNNWNUERRZ-OSAZLGQLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C2CCCN2C(=O)C(C)NC(=O)C(C)NC(=O)CCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C(C)C)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H38N6O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

590.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is MeOSuc-Ala-Ala-Pro-Val-pNA and what is its significance in research?

A1: MeOSuc-Ala-Ala-Pro-Val-pNA (also known as MeOSuc-AAPV-pNA) is a synthetic peptide commonly used as a chromogenic substrate for elastase enzymes, particularly human neutrophil elastase (HNE). [, , , ] This means that when elastase cleaves this compound, a colored product is released, allowing for the detection and quantification of elastase activity. This is crucial for studying the role of elastase in various biological processes and disease states.

Q2: How does MeOSuc-Ala-Ala-Pro-Val-pNA interact with its target, elastase, and what are the downstream effects?

A2: MeOSuc-Ala-Ala-Pro-Val-pNA binds to the active site of elastase, mimicking its natural substrates. [, ] The enzyme then cleaves the peptide bond between valine and p-nitroanilide (pNA). This cleavage releases pNA, which has a yellow color, enabling researchers to measure the rate of elastase activity by monitoring the increase in absorbance at 405 nm. [, ]

Q3: How does the structure of MeOSuc-Ala-Ala-Pro-Val-pNA influence its interaction with elastase?

A3: The specific amino acid sequence (Ala-Ala-Pro-Val) is crucial for the substrate's recognition and binding to elastase. [, ] Modifications to this sequence can significantly impact the substrate's affinity for the enzyme, affecting its overall efficacy as a substrate. For example, using a smaller substrate like pGlu-Pro-Val-pNA changes the type of inhibition observed with polyanionic chelators. []

Q4: What are some applications of MeOSuc-Ala-Ala-Pro-Val-pNA in scientific research?

A4: MeOSuc-Ala-Ala-Pro-Val-pNA is used in a variety of research applications, including:

- Screening for elastase inhibitors: By monitoring the decrease in pNA release in the presence of potential inhibitors, researchers can identify compounds that block elastase activity. [] This is particularly important in developing new drugs for diseases where excessive elastase activity is implicated, such as pulmonary emphysema and chronic obstructive pulmonary disease (COPD). [, ]

- Studying the role of elastase in disease models: MeOSuc-Ala-Ala-Pro-Val-pNA can be used to assess elastase activity in biological samples from animal models or patients, providing insights into the pathogenesis of diseases involving elastase dysregulation. []

- Investigating the enzymatic properties of elastase: This substrate helps in characterizing the kinetic parameters of elastase, such as Michaelis-Menten constant (Km) and catalytic efficiency (kcat/Km), which are crucial for understanding enzyme function. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。